N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole ring and a pyrrolidone moiety. Key structural elements include:
- Pyrrolidone ring: Functionalized with a 4-fluorophenyl group at the 1-position and a carboxamide linkage at the 3-position. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common in bioactive molecules .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S2/c16-9-1-3-10(4-2-9)21-6-8(5-12(21)23)13(24)18-14-19-20-15(26-14)25-7-11(17)22/h1-4,8H,5-7H2,(H2,17,22)(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYJDSGBMDTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiadiazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.5 g/mol. The structure comprises a thiadiazole ring that is linked to a pyrrolidine derivative, which enhances its biological activity through various interactions with cellular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 893924-32-8 |
Research indicates that compounds with a thiadiazole structure, including this one, exhibit antimicrobial and anticancer properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- DNA Interaction : It can interfere with DNA replication processes, leading to cell death.
- Protein Synthesis Disruption : By affecting protein synthesis pathways, it can hinder the growth of both bacterial and cancer cells.
Antimicrobial Properties
In vitro studies have demonstrated that this compound shows notable antimicrobial activity against various pathogens. For example:
- Efficacy Against Bacteria : The compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Cell Line Studies : Research has shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Mechanistic Insights : It is suggested that the compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A study reported that thiadiazole derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Research : Another investigation demonstrated that derivatives exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
Scientific Research Applications
Structural Overview
The compound features a thiadiazole ring, a carbamoyl group, and a pyrrolidine structure. Its molecular formula is with a molecular weight of 391.5 g/mol.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable biological activity, potentially acting as an antimicrobial or anticancer agent . It may inhibit specific enzymes or interfere with cellular processes relevant to disease mechanisms. The precise mechanisms of action are under investigation but are believed to involve interactions with molecular targets that modulate biological pathways associated with cancer and infectious diseases.
Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. Preliminary findings suggest that it may interact with various proteins and enzymes within biological systems, leading to inhibition or modulation of pathways relevant to disease processes, particularly in cancer and infectious diseases.
Synthetic Pathways
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves several steps:
- Formation of the thiadiazole ring.
- Introduction of the carbamoyl group.
- Coupling with the pyrrolidine structure.
Optimized methods may enhance yield and purity through automated reactors and advanced purification techniques like chromatography.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of similar thiadiazole derivatives. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. This suggests that this compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of thiadiazole derivatives against bacterial strains. The findings demonstrated that certain derivatives displayed strong inhibitory effects on microbial growth, indicating that this compound may also have potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives with Varying Substituents
Compound 1 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Differences : Replaces the carbamoylmethylsulfanyl group with an isopropyl (–CH(CH3)2) substituent.
- Impact on Properties: Lipophilicity: Isopropyl increases hydrophobicity (clogP ≈ 2.1 vs. target compound’s ~1.5).
Compound 2 : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structural Differences : Features a pyrazole core instead of thiadiazole and lacks the pyrrolidone-carboxamide motif.
- Key Insight : The trifluoromethyl group enhances metabolic resistance, but the absence of a polar carboxamide may reduce aqueous solubility .
Compound 3 : N′-(5-Tetrazolyl)-N-arylcarbamoylthioureas ()
Substituent Effects on NMR and Reactivity
- NMR Analysis () : Comparative NMR studies of structurally related compounds show that substituents on the thiadiazole ring (e.g., carbamoylmethylsulfanyl vs. isopropyl) alter chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm), indicating changes in electron density and steric environments .
- Reactivity : The carbamoylmethylsulfanyl group may participate in hydrogen bonding, enhancing solubility and target affinity compared to hydrophobic isopropyl or aryl substituents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core. Key steps include:
- Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization using reagents like phosphorus oxychloride .
- Sulfanyl linkage introduction : Coupling the thiadiazole intermediate with a carbamoylmethyl group via nucleophilic substitution, often in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Final assembly : Condensation of the pyrrolidinone-carboxamide moiety using coupling agents like EDC/HOBt. Optimization focuses on solvent choice (e.g., ethanol for reflux), temperature control, and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >85% purity .
Q. How is the compound’s structure validated, and which spectroscopic techniques are critical?
Structural confirmation requires:
- 1H/13C NMR : To resolve signals for the fluorophenyl group (δ ~7.2–7.4 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and thiadiazole protons (δ ~8.1–8.3 ppm) .
- IR spectroscopy : Peaks at ~1650–1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion ([M+H]+) and rule out impurities .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates at 10–100 µM concentrations .
- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility and stability studies : HPLC-based quantification in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can contradictory activity data between enzyme assays and cell-based studies be resolved?
Discrepancies may arise from:
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific interactions .
- Metabolic instability : Conduct LC-MS/MS stability assays in hepatocyte microsomes; modify the carbamoylmethyl group to reduce CYP450-mediated degradation .
- Cellular uptake limitations : Measure intracellular concentrations via LC-MS or use fluorescent analogs to track permeability .
Q. What strategies improve the compound’s selectivity for thiadiazole-binding targets?
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the thiadiazole (e.g., replace sulfanyl with sulfonyl) and pyrrolidinone (e.g., introduce methyl groups) to map pharmacophore requirements .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), prioritizing residues within 4 Å of the fluorophenyl group .
- Fragment-based screening : Identify co-crystallized fragments in PDB entries (e.g., 8XM) to guide rational design .
Q. How can synthetic yields be enhanced for large-scale preclinical studies?
- Flow chemistry : Implement continuous-flow reactors for thiadiazole cyclization, reducing reaction time from hours to minutes .
- Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable) to achieve >90% yield .
- Crystallization-driven purification : Use solvent antisolvent pairs (e.g., DCM/heptane) to isolate high-purity crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
